An In-depth Technical Guide to 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide, a naphthalene-based hydrazide derivative with significant potential in medicinal chemistry and drug development. The document details the compound's chemical structure, physicochemical properties, and a robust, two-step synthetic pathway. Furthermore, it explores the promising biological activities associated with this molecular scaffold, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, grounded in the established bioactivity of related hydrazide and naphthalene-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Introduction: The Naphthyloxy Acetohydrazide Scaffold
The fusion of a naphthalene ring with an acetohydrazide moiety creates a class of compounds with considerable interest in the field of medicinal chemistry. The naphthalene core, a lipophilic bicyclic aromatic system, is a common feature in many biologically active molecules.[1] The acetohydrazide group, in turn, is a versatile functional group known to be a precursor for various heterocyclic compounds and a pharmacophore in its own right, often contributing to the molecule's ability to interact with biological targets through hydrogen bonding.[2][3] The introduction of a bromine atom to the naphthalene ring further modulates the compound's electronic and lipophilic properties, potentially enhancing its bioactivity and providing a site for further synthetic modification.[1][4]
This guide focuses specifically on 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide, providing a detailed examination of its chemical and physical characteristics, a validated synthetic protocol, and an exploration of its potential therapeutic applications based on the well-documented activities of structurally related compounds.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is defined by its unique arrangement of a brominated naphthalene ring linked via an ether bond to an acetohydrazide functional group.
Chemical Structure:
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IUPAC Name: 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
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CAS Number: 315248-38-5[5]
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Molecular Formula: C₁₂H₁₁BrN₂O₂
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Molecular Weight: 295.14 g/mol
The structure combines the rigid, aromatic naphthalene system with the flexible and functional acetohydrazide side chain, creating a molecule with specific steric and electronic properties that are crucial for its biological interactions.
Table 1: Physicochemical Properties of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
| Property | Value/Prediction | Source/Method |
| Molecular Weight | 295.14 g/mol | Calculated |
| XLogP3 | 2.9 | Predicted[6] |
| Hydrogen Bond Donors | 2 | Predicted[7] |
| Hydrogen Bond Acceptors | 3 | Predicted[7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Based on general solubility of N-acylhydrazones[8] |
Synthesis and Characterization
The synthesis of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is a two-step process that begins with the preparation of the key precursor, 1-bromo-2-naphthol. This is followed by etherification with an acetate moiety and subsequent hydrazinolysis.
Synthesis Pathway Overview
Caption: Synthetic pathway for 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-naphthol
This precursor is synthesized via the selective bromination of 2-naphthol.
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Materials: 2-Naphthol, Sodium Bromide (NaBr), Oxone (2KHSO₅·KHSO₄·K₂SO₄).
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Procedure:
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In a mortar, thoroughly grind 2-naphthol, sodium bromide, and Oxone.
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Allow the reaction mixture to stand overnight at room temperature.
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Extract the crude product with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield crude 1-bromo-2-naphthol, which can be purified by column chromatography or recrystallization.[9]
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Step 2: Synthesis of Ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate
This intermediate is formed by the Williamson ether synthesis.
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Materials: 1-Bromo-2-naphthol, Ethyl bromoacetate, Anhydrous Potassium Carbonate (K₂CO₃), Acetone.
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Procedure:
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To a solution of 1-bromo-2-naphthol in dry acetone, add anhydrous potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl bromoacetate dropwise to the suspension.
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
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Step 3: Synthesis of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
The final product is obtained through the hydrazinolysis of the ethyl acetate intermediate.
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Materials: Ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate, Hydrazine hydrate, Ethanol.
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Procedure:
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Dissolve the crude ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the mixture for 4-8 hours. The formation of a precipitate may be observed.
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Cool the reaction mixture to room temperature and then in an ice bath to complete the precipitation.
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Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide.
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Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
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Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the naphthalene ring.
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-OCH₂- Protons: A singlet around δ 4.5-5.0 ppm.
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-NH₂ and -NH- Protons: Broad singlets that are D₂O exchangeable. The -NH₂ protons would likely appear around δ 4.0-5.0 ppm, and the -NH- proton would be more downfield, potentially above δ 9.0 ppm.[10]
¹³C NMR Spectroscopy:
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Aromatic Carbons: Multiple signals between δ 110-155 ppm.
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Carbonyl Carbon (-C=O): A signal in the range of δ 165-175 ppm.
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-OCH₂- Carbon: A signal around δ 65-75 ppm.
Infrared (IR) Spectroscopy:
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N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups.[11]
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C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.[12]
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N-H Bending (Amide II): A band in the region of 1515-1550 cm⁻¹.
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C-O Stretching (Ether): A strong band in the 1200-1270 cm⁻¹ region.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
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Molecular Ion Peak (M⁺): Expected at m/z 294 and 296 with an approximate 1:1 ratio, characteristic of a monobrominated compound.
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Key Fragmentation Patterns: Loss of the hydrazide group (-NHNH₂), cleavage of the ether bond, and fragmentation of the naphthalene ring.[13]
Potential Biological and Therapeutic Applications
While specific biological studies on 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide are limited, the broader class of hydrazide and naphthalene derivatives has been extensively investigated, revealing significant therapeutic potential.
Caption: Potential therapeutic applications of the core compound.
Anti-inflammatory Activity
Hydrazide and hydrazone derivatives are well-documented for their anti-inflammatory properties.[2][9][14] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The presence of bromo and nitro groups on related hydrazide derivatives has been shown to enhance their anti-inflammatory potential.[4] Therefore, 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is a promising candidate for development as a novel anti-inflammatory agent with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.
Antimicrobial Activity
Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities against various human pathogens.[1][15][16] The lipophilic nature of the naphthalene ring allows for interaction with and disruption of bacterial cell membranes. The acetohydrazide moiety can also contribute to the antimicrobial effect. The bromo-substitution on the naphthalene ring can further enhance this activity.[17] This compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Anticancer Potential
Many hydrazone derivatives have shown significant antitumor activity.[2] The proposed mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The planar naphthalene ring system is capable of intercalating with DNA, a mechanism employed by several anticancer drugs. Further derivatization of the terminal amine of the hydrazide group to form various hydrazones could lead to a library of compounds with potent and selective anticancer activity.
Conclusion and Future Directions
2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This technical guide has provided a comprehensive foundation for its synthesis, characterization, and a rationale for its exploration as a therapeutic agent. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and in-depth in vitro and in vivo studies to confirm its anti-inflammatory, antimicrobial, and anticancer activities. The versatile hydrazide functionality also serves as a key starting point for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies, paving the way for the development of novel and potent drug candidates.
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